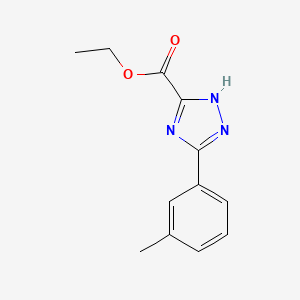
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester
Übersicht
Beschreibung
1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-, ethyl ester is a derivative of 1,2,4-triazole . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The synthesis of various derivatives of 1H-1,2,4-Triazole-5-carboxylic acid involves processes like cyclization, esterification, and hydrolysis. For instance, the synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification is one example (Zhou Xin, 2008).
Structural Studies : X-ray diffraction and NMR techniques are commonly used to study the structure and properties of these compounds. For example, the structural analysis of the synthesized 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provides insights into its crystal structure and bonding (Bin Wang & Heng-Shan Dong, 2009).
Biological and Pharmacological Applications
Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of 1,2,4-Triazole derivatives. For instance, the synthesis and antibacterial activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives including 1H-1,2,4-triazole derivatives have been explored, showcasing their potential as antimicrobial agents (M. Iradyan et al., 2014).
Antioxidant Properties : Certain derivatives exhibit significant antioxidant activity. For instance, a study on S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones revealed excellent antioxidant activity, making them potential candidates for pharmacological applications (I. Tumosienė et al., 2014).
Chemical Properties and Reactions
Ring-Chain Tautomerism : Some studies focus on the unique chemical behaviors like ring-chain tautomerism, as observed in compounds like 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid (N. Pokhodylo & M. Obushak, 2022).
Cycloaddition Reactions : The use of 1,2,4-Triazole derivatives in cycloaddition reactions to synthesize new compounds is another area of interest. This includes the development of polymer-supported 1,2,4-triazoles (S. Samanta & J. Yli-Kauhaluoma, 2005).
Materials Science Applications
- Engineering of Molecular Structures : In materials science, these compounds are used for engineering specific molecular structures. For example, the engineering of three-dimensional chains of porous nanoballs from a 1,2,4-Triazole-carboxylate supramolecular synthon demonstrates the potential of these compounds in designing novel materials (A. D. Naik et al., 2010).
Eigenschaften
IUPAC Name |
ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKIUPPHDTOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



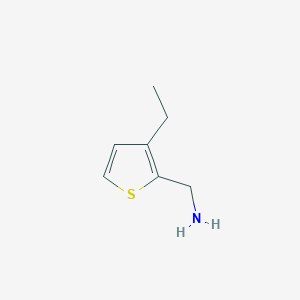
![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)

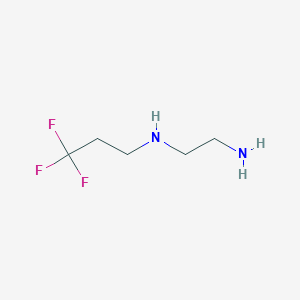
![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

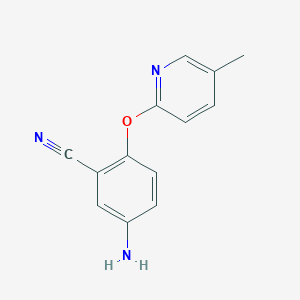
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)

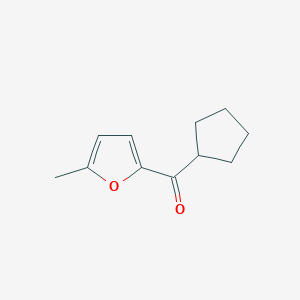
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)